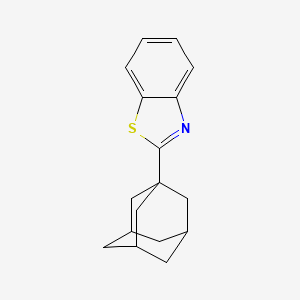![molecular formula C19H16N4O3 B2517165 N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864853-98-5](/img/structure/B2517165.png)
N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives involves various chemical reactions aimed at introducing specific functional groups that confer desired properties on the compounds. For instance, Hassan et al. (2014) detailed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. These compounds were characterized using elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014).
Biological Activities
The biological activities of these compounds are a significant area of interest, particularly their cytotoxic, antimicrobial, and anti-inflammatory properties.
Cytotoxicity : The cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines has been investigated, revealing potential anticancer properties. For example, Hassan et al. (2015) evaluated the cytotoxicity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2, highlighting the structure-activity relationship (Hassan, Hafez, Osman, & Ali, 2015).
Antimicrobial and Anti-inflammatory Activities : The antimicrobial and anti-inflammatory potentials of thienopyrimidine derivatives have also been explored. Compounds exhibiting significant activity against bacteria and fungi, as well as inflammation, were synthesized, indicating their relevance in developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Crystal Structure Analysis
The crystal structure analysis of these compounds provides insights into their chemical behavior and potential for drug development. For instance, Watermeyer, Chibale, & Caira (2009) reported the regioselective synthesis and X-ray structure of pharmacologically relevant compounds, supporting their potential as bifunctional molecules with therapeutic applications (Watermeyer, Chibale, & Caira, 2009).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of targets, includingcyclooxygenase (COX) enzymes , cyclin-dependent protein kinases (CDKs) , and dihydrofolate reductase (DHFR) . These targets play crucial roles in various biological processes such as inflammation, cell cycle regulation, and nucleotide synthesis .
Mode of Action
Pyrimidine derivatives are known to exhibit their effects throughinhibition of their target enzymes . For instance, they can inhibit the expression and activities of certain vital inflammatory mediators , or they can inhibit CDKs, thereby affecting cell cycle regulation .
Biochemical Pathways
Based on the known targets of pyrimidine derivatives, it can be inferred that the compound may affect thearachidonic acid pathway (through COX inhibition) , the cell cycle regulation pathway (through CDK inhibition) , and the folic acid pathway (through DHFR inhibition) .
Pharmacokinetics
A related pyrrolo[2,3-d]pyrimidine derivative was reported to have a tmax of 028 h, a t1/2 of 408 h, and a Cmax of 2173 ng/mL . These parameters provide an indication of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, includinganti-inflammatory , antioxidant , antibacterial , antiviral , antifungal , and antituberculosis activities . They can also exhibit antiproliferative activities against various cancer cells .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-22-15(18(24)20-12-6-5-7-13(10-12)26-2)11-14-17(22)21-16-8-3-4-9-23(16)19(14)25/h3-11H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDLTDYOSTZOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole](/img/structure/B2517082.png)
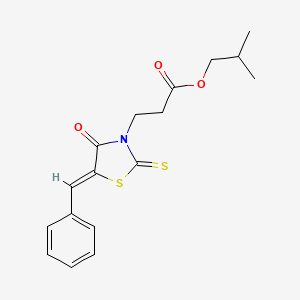
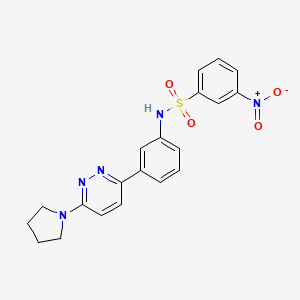

![1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517088.png)
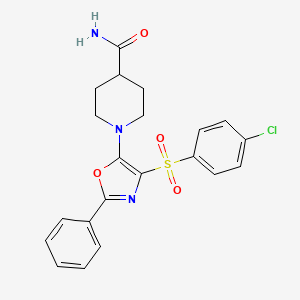
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)
![4-[[2-[(2-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2517092.png)
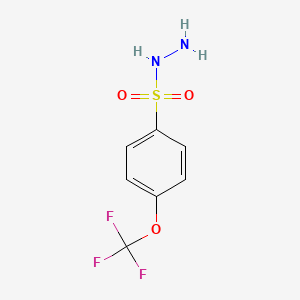
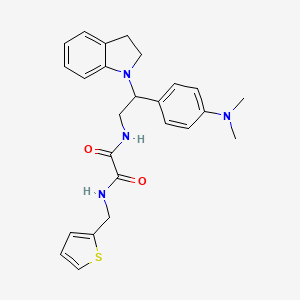
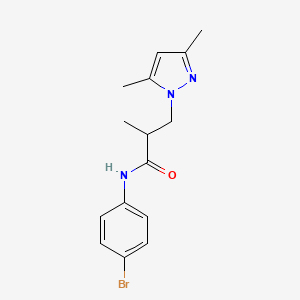
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)
